

An In-depth Technical Guide to the Thermochemical Data of Branched Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-2,3,5-trimethylheptane*

Cat. No.: *B14542379*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for a selection of branched alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate and readily accessible thermochemical properties for these compounds. This document summarizes key quantitative data in structured tables, details the experimental and computational methodologies used to obtain this data, and provides visualizations of the key relationships and workflows involved in thermochemical data determination.

Thermochemical Data of Selected Branched Alkanes

The following tables present the standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and isobaric heat capacity (C_p) for five common branched alkanes at 298.15 K (25 °C) and 1 bar. These values are crucial for understanding the stability and reactivity of these molecules.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ$) of Selected Branched Alkanes in the Gas Phase

Compound	IUPAC Name	Formula	ΔfH° (kJ/mol)
Isobutane	2-Methylpropane	C4H10	-134.2 ± 0.6
Isopentane	2-Methylbutane	C5H12	-153.3 ± 0.7
Neopentane	2,2-Dimethylpropane	C5H12	-167.9
Diisopropyl	2,3-Dimethylbutane	C6H14	-177.57 ± 0.81[1]
Triptane	2,2,3-Trimethylbutane	C7H16	-204.3 ± 1.2

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.

Table 2: Standard Molar Entropy (S°) of Selected Branched Alkanes in the Gas Phase

Compound	IUPAC Name	Formula	S° (J/mol·K)
Isobutane	2-Methylpropane	C4H10	294.6 ± 0.4
Isopentane	2-Methylbutane	C5H12	343.5 ± 0.8
Neopentane	2,2-Dimethylpropane	C5H12	306.4
Diisopropyl	2,3-Dimethylbutane	C6H14	369.2 ± 2.1
Triptane	2,2,3-Trimethylbutane	C7H16	391.8 ± 2.1

Note: Data sourced from the NIST Chemistry WebBook. Uncertainty values are provided where available.

Table 3: Isobaric Heat Capacity (Cp) of Selected Branched Alkanes in the Gas Phase

Compound	IUPAC Name	Formula	Cp (J/mol·K)
Isobutane	2-Methylpropane	C4H10	96.5 ± 0.4
Isopentane	2-Methylbutane	C5H12	118.9 ± 0.4[2]
Neopentane	2,2-Dimethylpropane	C5H12	121.0
Diisopropyl	2,3-Dimethylbutane	C6H14	139.4 ± 0.7[3]
Triptane	2,2,3-Trimethylbutane	C7H16	163.3 ± 0.4[4]

Note: Data sourced from the NIST Chemistry WebBook unless otherwise cited. Uncertainty values are provided where available.

Methodologies for Determining Thermochemical Data

The thermochemical data presented in this guide are determined through a combination of experimental and computational methods.

Experimental Protocols

2.1.1. Combustion Calorimetry

Combustion calorimetry is a primary experimental technique for determining the enthalpy of formation of combustible compounds like alkanes. The fundamental principle involves the complete combustion of a known mass of the substance in a controlled environment and measuring the heat evolved.

- Apparatus: A bomb calorimeter is the standard instrument used. It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water in an insulated container.
- Procedure:
 - A precisely weighed sample of the branched alkane is placed in a crucible inside the bomb.

- The bomb is sealed and pressurized with an excess of pure oxygen.
- The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature is recorded.
- The sample is ignited via an electrical fuse.
- The temperature of the water is monitored and the maximum temperature reached is recorded.
- The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system.
- The standard enthalpy of combustion is then determined, and from this, the standard enthalpy of formation is calculated using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time. It is particularly useful for determining heat capacities and enthalpies of phase transitions.

- Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.
- Procedure for Heat Capacity Measurement:
 - An empty sample pan and an empty reference pan are heated at a constant rate to obtain a baseline.
 - A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated at the same rate.
 - The branched alkane sample is placed in the sample pan and subjected to the same heating program.
 - The heat flow difference between the sample and the reference is measured.

- By comparing the heat flow data of the sample to that of the standard and the baseline, the heat capacity of the alkane can be determined as a function of temperature.[5][6]

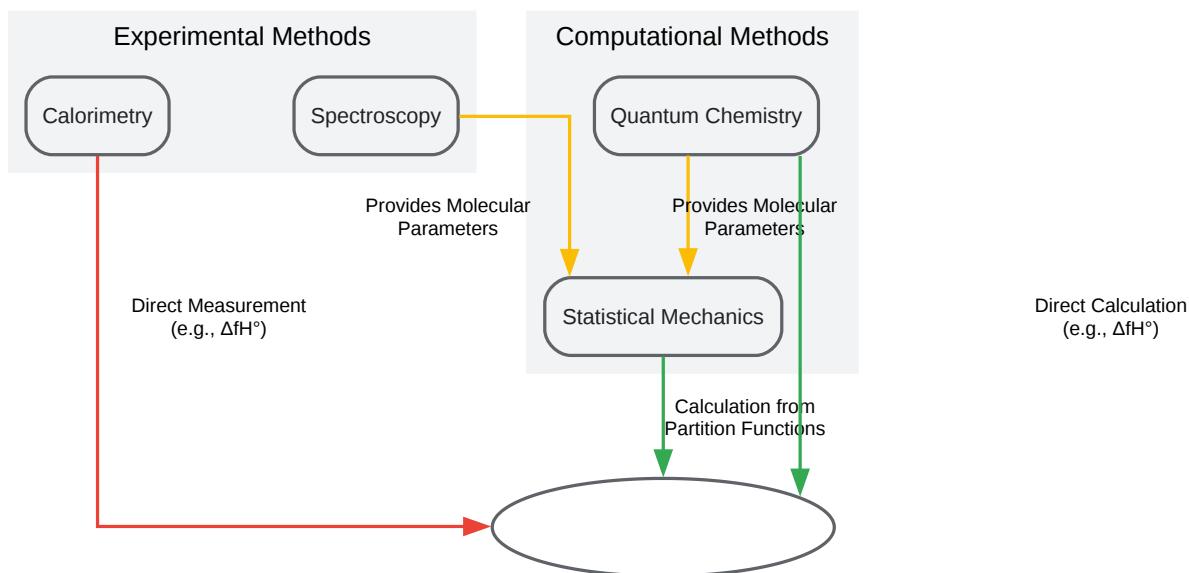
Computational Protocols

2.2.1. Statistical Thermodynamics

Statistical thermodynamics provides a bridge between the microscopic properties of molecules (energy levels, vibrational frequencies, etc.) and the macroscopic thermodynamic properties of a substance.

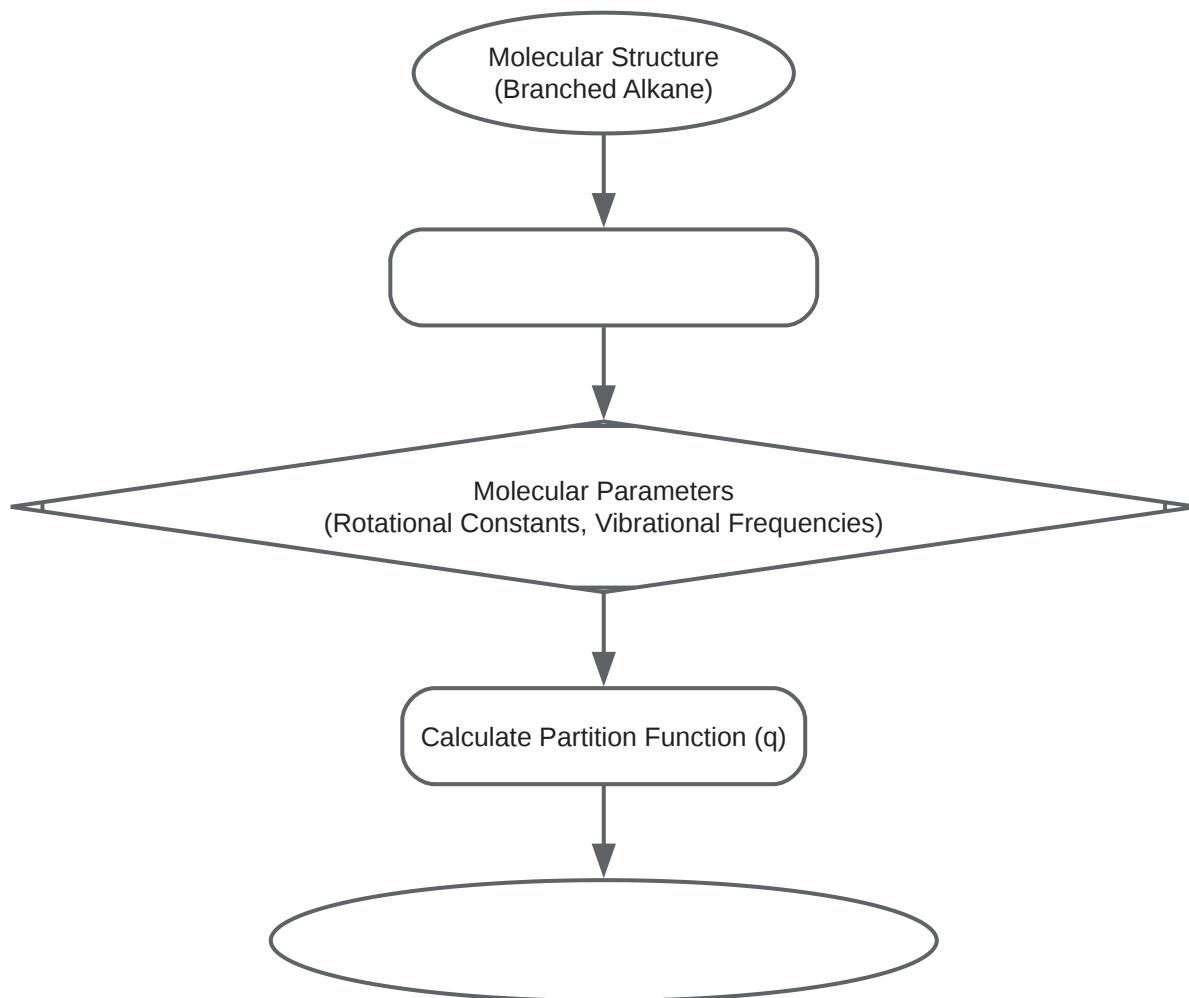
- Methodology:
 - The molecular properties of the branched alkane, such as its rotational constants and vibrational frequencies, are determined, typically from quantum mechanical calculations or spectroscopic data.
 - These molecular parameters are used to calculate the molecular partition function (q), which is a sum over all possible energy states of the molecule.
 - The macroscopic thermodynamic properties, such as internal energy (U), enthalpy (H), entropy (S), and heat capacity (C_p), are then calculated from the partition function and its temperature derivatives.

2.2.2. Ab Initio Quantum Mechanical Methods


Ab initio (from first principles) methods are a class of computational chemistry methods that do not rely on empirical parameters.

- Methodology:
 - The electronic structure of the branched alkane molecule is solved using the principles of quantum mechanics.
 - High-level methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed for high accuracy.
 - These calculations yield the total electronic energy of the molecule.

- The enthalpy of formation can be calculated by combining the computed total energy with the energies of the constituent elements in their standard states, often through the use of atomization or isodesmic reaction schemes.


Visualizations

The following diagrams illustrate the relationships between the different methodologies for determining thermochemical data and a typical workflow for computational thermochemistry.

[Click to download full resolution via product page](#)

Relationship between methods for thermochemical data determination.

[Click to download full resolution via product page](#)

Workflow for computational thermochemistry via statistical mechanics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atct.anl.gov [atct.anl.gov]
- 2. Butane, 2-methyl- [webbook.nist.gov]
- 3. Butane, 2,3-dimethyl- [webbook.nist.gov]

- 4. Butane, 2,2,3-trimethyl- [webbook.nist.gov]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermochemical Data of Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14542379#thermochemical-data-for-branched-alkanes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com